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Compound of Interest

Compound Name: Bromadol

Cat. No.: B050051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bromadol (BDPC), a potent

synthetic opioid of the arylcyclohexylamine class. It details the compound's chemical structure,

physicochemical properties, pharmacological profile, and the experimental methodologies used

for its characterization.

Chemical Identity and Structure
Bromadol, systematically named 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-

phenylethyl)cyclohexan-1-ol, is a synthetic opioid developed by Daniel Lednicer at The Upjohn

Company in the 1970s.[1][2][3][4] Its structure is characterized by a cyclohexane ring with key

substitutions that impart high affinity and efficacy at the μ-opioid receptor.[1][4] The

pharmacologically more active stereoisomer is the trans-isomer, where the hydroxy and

phenylethyl groups at the C1 position and the 4-bromophenyl and dimethylamino groups at the

C4 position have a specific spatial arrangement.[1][2][5]

Key Identifiers:

IUPAC Name: (1s,4r)-4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-

ol[6]

Common Names: Bromadol, BDPC[1][2]
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CAS Number: 77239-98-6[3][4][5][7]

Molecular Formula: C₂₂H₂₈BrNO[1][4][5][7][8]

Molecular Weight: 402.4 g/mol [1][4][5]

Below is a two-dimensional representation of the chemical structure of the active trans-isomer

of Bromadol (BDPC).

Caption: 2D chemical structure of trans-Bromadol (BDPC).

Physicochemical Properties
The physicochemical properties of Bromadol have been determined through a combination of

experimental data and computational predictions. These characteristics are crucial for

understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Property Value Source

Appearance White to off-white solid [1]

Melting Point
242–243 °C (trans-isomer HCl

salt)
[1]

208–210 °C (cis-isomer HCl

salt, hydrated)
[1]

Boiling Point 488.8 ± 45.0 °C (Predicted) [7][9]

Density 1.28 ± 0.1 g/cm³ (Predicted) [7][9]

pKa 14.83 ± 0.40 (Predicted) [7][9]

LogP 5.14 (Predicted) [8]

Hydrogen Bond Donors 1 [8]

Hydrogen Bond Acceptors 2 [8]

Pharmacological Profile
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Bromadol is a highly potent and selective full agonist of the μ-opioid receptor (MOR).[1][4] Its

analgesic effects are significantly greater than those of morphine and fentanyl.[2][3][7][9]

Parameter Value Notes Source

Mechanism of Action
Full agonist at the μ-

opioid receptor
[4]

Binding Affinity (Ki) 1.49 nM
For the μ-opioid

receptor
[4][10]

Analgesic Potency
~504 times that of

morphine

In animal models

(trans-isomer)
[2][3][4]

~2.9 times that of

fentanyl

In mouse hot plate

assay
[1][7][9]

In Vitro Efficacy
EC₅₀ 7.6-fold lower

than fentanyl

β-arrestin 2

recruitment assay
[3][7][9]

EC₅₀ 10.8-fold lower

than fentanyl

mini-Gi recruitment

assay
[3][7][9]

Downstream Signaling Pathway
Upon binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR), Bromadol
initiates a cascade of intracellular events characteristic of Gi/o protein activation. This leads to

the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of

ion channel activity, ultimately resulting in reduced neuronal excitability and analgesia. The

compound also promotes the recruitment of β-arrestin 2.[3][7][9]
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Caption: BDPC-induced μ-opioid receptor signaling cascade.

Experimental Protocols
The characterization of Bromadol involves several key experimental procedures, from its

chemical synthesis to its pharmacological evaluation.

Chemical Synthesis Workflow
The original synthesis of Bromadol was a five-step process developed at Upjohn.[1] It begins

with a protected cyclohexanone derivative and introduces the necessary functional groups in a

regioselective manner.
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Caption: General workflow for the laboratory synthesis of Bromadol.

Methodology: The synthesis starts with the monoketal of cyclohexane-1,4-dione to protect one

carbonyl group.[1] The synthesis proceeds through the sequential introduction of the 4-

bromophenyl and dimethylamino groups at the C4 position. Following deprotection, the

intermediate, 4-(p-bromophenyl)-4-dimethylaminocyclohexanone, undergoes a Grignard

reaction with phenethylmagnesium bromide to install the phenylethyl and hydroxyl groups at

the C1 position.[7][8] The final step involves purification and separation of the cis and trans

isomers, often through crystallization-based methods.[4]

Radioligand Binding Assay Protocol
This assay is used to determine the binding affinity (Ki) of Bromadol for the μ-opioid receptor.

It measures the ability of Bromadol to displace a known radioactively labeled ligand from the

receptor.
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1. Prepare cell membranes
expressing μ-opioid receptors

2. Add a fixed concentration
of a radioligand (e.g., [³H]-DAMGO)

3. Add varying concentrations
of unlabeled Bromadol (competitor)

4. Incubate to allow
binding to reach equilibrium

5. Separate bound from free radioligand
(e.g., via rapid filtration)

6. Quantify bound radioactivity
(e.g., using liquid scintillation counting)

7. Analyze data to calculate
IC₅₀ and Ki values

Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

Membrane Preparation: Homogenize tissues or cultured cells expressing the μ-opioid

receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of a

high-affinity MOR radioligand (e.g., [³H]-DAMGO), and a range of concentrations of

unlabeled Bromadol.

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time

to reach binding equilibrium.
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Separation: Terminate the reaction by rapid filtration through glass fiber filters, which trap the

membranes with bound radioligand while allowing unbound radioligand to pass through.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the Bromadol
concentration to generate a competition curve. The IC₅₀ (concentration of Bromadol that

inhibits 50% of specific radioligand binding) is determined and then converted to the

inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Analgesia Assay: Mouse Hot Plate Test
The hot plate test is a standard method for assessing the analgesic efficacy of compounds in

animal models.[1][3][7][9]

Methodology:

Acclimation: Acclimate mice to the testing room and handling procedures.

Baseline Measurement: Place each mouse individually on a hot plate maintained at a

constant temperature (e.g., 55 ± 0.5°C) and record the latency to a nociceptive response

(e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue

damage.

Compound Administration: Administer Bromadol or a vehicle control to the mice via a

specific route (e.g., intraperitoneal injection).

Post-treatment Measurement: At set time points after administration, place the mice back on

the hot plate and measure their response latencies.

Data Analysis: The analgesic effect is quantified as the increase in latency time compared to

the baseline measurement. Data are often expressed as the Maximum Possible Effect

(%MPE) to normalize the results. Potency is determined by constructing a dose-response

curve and calculating the ED₅₀ value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. grokipedia.com [grokipedia.com]

2. BDPC - Wikipedia [en.wikipedia.org]

3. Bromadol | 77239-98-6 [chemicalbook.com]

4. Buy Bromadol | 77239-98-6 [smolecule.com]

5. caymanchem.com [caymanchem.com]

6. BDPC/bromadol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

7. Cas 77239-98-6,Bromadol HCL BDPC | lookchem [lookchem.com]

8. lookchem.com [lookchem.com]

9. Bromadol CAS#: 77239-98-6 [m.chemicalbook.com]

10. The search for the “next” euphoric non-fentanil novel synthetic opioids on the illicit drugs
market: current status and horizon scanning | springermedizin.de [springermedizin.de]

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Profile of
Bromadol (BDPC)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050051#chemical-structure-of-bromadol-bdpc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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